molecular formula C11H16N2O2 B1483973 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2098090-61-8

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B1483973
CAS No.: 2098090-61-8
M. Wt: 208.26 g/mol
InChI Key: UGDNZQNTLZSGBH-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a pyran ring. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropylmethyl ketone with a hydrazine derivative to form the pyrazole ring, followed by the formation of the pyran ring through an intramolecular cyclization reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Potential use as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Pyran derivatives: Compounds with similar pyran rings but different substituents.

Uniqueness: (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its fused ring structure, which combines the properties of both pyrazole and pyran rings. This structural feature can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDNZQNTLZSGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 3
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 4
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

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